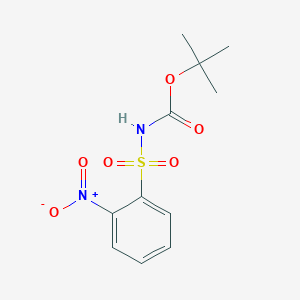

N-Boc-2-Nitrobenzolsulfonamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

N-Boc-2-nitrobenzenesulfonamide is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a key intermediate in the synthesis of N-protected primary amines, which are important in the preparation of pharmaceuticals and other bioactive molecules.

Glycosylation Reactions: The compound is used in the synthesis of novel 1-thioglycosides, which are essential for the study of complex carbohydrates and biochemical processes.

Polyamine Derivative Synthesis: It is employed in the synthesis of selectively N-functionalized polyamine derivatives, which have applications in medicinal chemistry.

Odorless Organic Synthesis Protocols: The compound is involved in developing new odorless protocols for organic reactions, improving laboratory safety and comfort.

Synthesis of Polyamine Toxins: It is used in the total synthesis of polyamine toxins, which are of interest in pharmacological studies due to their unique biological activities.

Wirkmechanismus

Target of Action

N-Boc-2-nitrobenzenesulfonamide, also known as N-(tert-Butoxycarbonyl)-2-nitrobenzenesulfonamide, is primarily used in the synthesis of N-protected primary amines . The compound’s primary targets are primary alcohols and alkyl halides, which it transforms into corresponding amines .

Mode of Action

The compound interacts with its targets through a process of acylation, alkylation, and deprotection . Initially, 2-nitrobenzenesulfonamide is converted to N-Boc-2-nitrobenzenesulfonamide by treatment with Boc2O, Et3N, and DMAP . This compound is then alkylated using either conventional or Mitsunobu protocols .

Biochemical Pathways

The biochemical pathways affected by N-Boc-2-nitrobenzenesulfonamide involve the transformation of primary alcohols and alkyl halides into corresponding amines . This transformation is an important subject of organic synthesis .

Result of Action

The result of the compound’s action is the production of N-protected primary amines from the corresponding alcohols and/or halides . Additionally, allyloxycarbonyl (Alloc), t-butoxycarbonyl (t-Boc), and benzyloxycarbonyl (Cbz) groups can be deprotected in the presence of the o-nosyl group, allowing the resultant N-alkylated 2-nitrobenzenesulfonamides to be used for further preparation of secondary amines .

Action Environment

The action of N-Boc-2-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s synthesis process is typically carried out at room temperature . Changes in temperature, pH, or other environmental conditions could potentially affect the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Boc-2-nitrobenzenesulfonamide can be synthesized through a reaction involving tert-butyl chloroformate and 2-nitrobenzenesulfonamide. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected sulfonamide . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for N-Boc-2-nitrobenzenesulfonamide are not extensively documented, the compound is commercially available and used in various research and development applications. The production process likely involves standard organic synthesis techniques, ensuring high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-2-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides or sulfonate esters are used in the presence of a base.

Major Products Formed

Reduction: The major product is the corresponding amine.

Substitution: The products depend on the nucleophile used but typically result in the formation of N-substituted sulfonamides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Boc-4-nitrobenzenesulfonamide

- N-Boc-3-nitrobenzenesulfonamide

- N-Cbz-2-nitrobenzenesulfonamide

Uniqueness

N-Boc-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may offer different selectivity and yields in synthetic applications .

Biologische Aktivität

N-Boc-2-nitrobenzenesulfonamide, also known as N-(tert-butoxycarbonyl)-2-nitrobenzenesulfonamide, is a versatile compound widely used in organic synthesis, particularly in the preparation of bioactive molecules. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

N-Boc-2-nitrobenzenesulfonamide has the molecular formula . Its structure features a nitro group and a sulfonamide functional group, with the tert-butoxycarbonyl (Boc) group serving as a protective moiety for amines. This configuration enhances its utility in various synthetic pathways.

The biological activity of N-Boc-2-nitrobenzenesulfonamide primarily arises from its role as an intermediate in synthesizing bioactive compounds. The compound facilitates the formation of N-protected primary amines through acylation and alkylation processes. These reactions are crucial for generating derivatives that exhibit pharmacological properties.

Key Reactions

- Acylation : The Boc group can be removed to yield free amines, which can then participate in further chemical transformations.

- Alkylation : The sulfonamide group allows for nucleophilic substitution reactions, enhancing the compound's versatility.

Applications in Organic Synthesis

N-Boc-2-nitrobenzenesulfonamide is employed in various applications within organic synthesis:

- Synthesis of N-Protected Primary Amines : It serves as a key intermediate in preparing pharmaceuticals and other bioactive molecules.

- Glycosylation Reactions : The compound is utilized in synthesizing novel 1-thioglycosides, which are essential for studying complex carbohydrates.

- Polyamine Derivative Synthesis : It aids in producing selectively N-functionalized polyamine derivatives relevant to medicinal chemistry.

- Development of Odorless Protocols : The compound contributes to creating safer laboratory practices by facilitating odorless organic reactions.

Case Studies and Research Findings

Research has demonstrated the effectiveness of N-Boc-2-nitrobenzenesulfonamide in various synthetic strategies. A notable study involved its use in the total synthesis of polyamine toxins, which are significant due to their unique biological activities. The synthesis process highlighted the compound's role as both a protecting and activating group, showcasing its versatility in complex organic transformations .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Boc-N-benzyl-o-nitrobenzenesulfonamide | Contains a benzyl group alongside nitrobenzene | Enhanced lipophilicity and potential for bioactivity |

| 2-Nitrobenzenesulfonamide | Lacks Boc protection | More reactive due to unprotected amine functionality |

| N-(tert-butoxycarbonyl)-4-nitrophenylsulfonamide | Similar Boc protection but different nitro position | Different reactivity patterns due to structural variations |

This table illustrates how structural variations among related compounds influence their reactivity and potential applications.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-nitrophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYBGHIVTXTUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456738 | |

| Record name | N-Boc-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198572-71-3 | |

| Record name | N-Boc-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.